molecular formula C8H5BrFNO4 B1429183 Methyl 3-bromo-5-fluoro-4-nitrobenzoate CAS No. 1123171-93-6

Methyl 3-bromo-5-fluoro-4-nitrobenzoate

Cat. No.: B1429183
CAS No.: 1123171-93-6
M. Wt: 278.03 g/mol
InChI Key: VTKKLEVLDPUKPD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and nitro groups, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-fluoro-4-nitrobenzoate typically involves a multi-step process:

    Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro, bromo, and fluoro).

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or using tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation Reactions: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products:

    Aminobenzoate Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the hydrolysis of the ester group.

Scientific Research Applications

Methyl 3-bromo-5-fluoro-4-nitrobenzoate is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly as a precursor for anti-inflammatory and analgesic agents.

    Material Science: It is used in the synthesis of materials with specific electronic properties due to the presence of electron-withdrawing groups.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-fluoro-4-nitrobenzoate involves its reactivity due to the electron-withdrawing effects of the nitro, bromo, and fluoro groups. These groups make the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The nitro group, in particular, can undergo reduction to form an amine, which can further participate in a variety of chemical transformations.

Comparison with Similar Compounds

  • Methyl 3-bromo-4-fluoro-5-nitrobenzoate
  • Methyl 3-chloro-5-fluoro-4-nitrobenzoate
  • Methyl 3-bromo-5-chloro-4-nitrobenzoate

Comparison: Methyl 3-bromo-5-fluoro-4-nitrobenzoate is unique due to the specific arrangement of substituents on the benzene ring, which influences its reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the nitro group, provides a distinct electronic environment that can be exploited in various chemical reactions and synthesis pathways.

Properties

IUPAC Name

methyl 3-bromo-5-fluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKKLEVLDPUKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738916
Record name Methyl 3-bromo-5-fluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123171-93-6
Record name Methyl 3-bromo-5-fluoro-4-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123171-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-5-fluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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